molecular formula C51H69N11O11S2 B10848403 D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2(CTP)

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2(CTP)

Cat. No.: B10848403
M. Wt: 1076.3 g/mol
InChI Key: VSEYLDNPHYTJMJ-MHKBYQEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of large-scale HPLC systems is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 undergoes various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of a cyclic structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used for substitution reactions, including alkylating agents and acylating agents.

Major Products

Scientific Research Applications

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 has numerous applications in scientific research:

Mechanism of Action

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 acts as an antagonist at the mu-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are typically triggered by opioid agonists. This inhibition results in the blockade of opioid-induced effects such as analgesia and euphoria. The compound’s high selectivity for the mu-opioid receptor makes it a valuable tool for studying the receptor’s function and for developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP): Another mu-opioid receptor antagonist with similar structure and function.

    D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP): A structurally related compound with high selectivity for the mu-opioid receptor.

    D-Tetrahydroisoquinoline carboxylic acid (D-Tic)-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (D-Tic-CTP): A derivative with modifications to enhance selectivity and potency.

Uniqueness

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 is unique due to its high selectivity and potency as a mu-opioid receptor antagonist. Its structural features, such as the presence of D-amino acids and the cyclic nature of the peptide, contribute to its stability and efficacy. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C51H69N11O11S2

Molecular Weight

1076.3 g/mol

IUPAC Name

(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-32(65)20-18-30)46(69)58-38(24-31-25-55-35-15-9-8-14-33(31)35)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,25,27-28,34,36-42,55,63-65H,10-11,16,21-24,26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)/t27-,28-,34-,36+,37+,38-,39+,40+,41-,42+/m1/s1

InChI Key

VSEYLDNPHYTJMJ-MHKBYQEDSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.